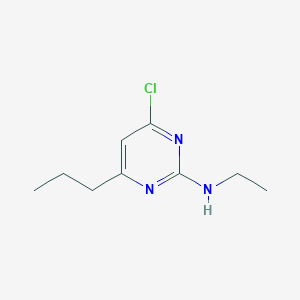






|
REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[N:9]=[C:8](O)[CH:7]=[C:6]([CH2:11][CH2:12][CH3:13])[N:5]=1)[CH3:2].P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:8]1[CH:7]=[C:6]([CH2:11][CH2:12][CH3:13])[N:5]=[C:4]([NH:3][CH2:1][CH3:2])[N:9]=1
|


|
Name
|
|
|
Quantity
|
1.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC1=NC(=CC(=N1)O)CCC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The excess of phosphorus oxychloride was removed under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×50 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=C1)CCC)NCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.79 g | |
| YIELD: PERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |